molecular formula C12H11NO4 B13640873 dimethyl 1H-indole-2,5-dicarboxylate

dimethyl 1H-indole-2,5-dicarboxylate

Cat. No.: B13640873
M. Wt: 233.22 g/mol
InChI Key: IRFLCTTTYUAWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1H-indole-2,5-dicarboxylate (CAS 1020718-77-7) is a high-value indole derivative serving as a critical synthetic intermediate in medicinal chemistry. Its primary research application is in the design and synthesis of novel α-glucosidase inhibitors for the management of Type 2 Diabetes Mellitus (T2DM). This compound is the direct precursor for the generation of indole-based bisacylhydrazone derivatives, which have shown potent inhibitory activity against α-glucosidase, a key enzymatic target for controlling postprandial blood glucose levels. The most potent analogue in this series demonstrated an IC50 value of 1.01 µM, indicating significant potential for therapeutic development . The indole scaffold is a privileged structure in drug discovery, known for conferring a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The presence of two ester functional groups at the 2 and 5 positions of the indole ring makes this compound a versatile building block for further chemical modifications, including hydrazinolysis to form key intermediates . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

dimethyl 1H-indole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)17-2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFLCTTTYUAWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification and Functionalization of Indole Derivatives

A common approach to synthesize this compound involves starting from indole precursors bearing carboxyl groups at the 2 and 5 positions, followed by esterification with methanol under acidic or catalytic conditions. However, detailed protocols specific to the 2,5-dicarboxylate ester are less frequently reported compared to other indole dicarboxylates.

Palladium-Catalyzed Cyclization and Functional Group Manipulation

A notable method related to indole dicarboxylates, including dimethyl 1H-indole-2,3-dicarboxylate derivatives, involves palladium-catalyzed cyclization reactions. For example, dimethyl 1-(2-bromo-4,5-dimethoxybenzyl)indole-2,3-dicarboxylate has been synthesized via treatment of dimethyl indole-2,3-dicarboxylate with 2-bromo-4,5-dimethoxybenzyl bromide and potassium carbonate in acetonitrile under reflux conditions for 6 hours, yielding 78% of the product after chromatographic purification. Though this example focuses on the 2,3-dicarboxylate, the methodology illustrates the potential for selective substitution and functionalization on the indole ring, which could be adapted for the 2,5-dicarboxylate.

Hydrazinolysis and Derivative Formation from Dimethyl Indole Dicarboxylates

Hydrazinolysis of dimethyl indole dicarboxylates has been used to synthesize related heterocyclic compounds, such as pyridazino[4,5-b]indoles, by reacting dimethyl 1-methylindole-2,3-dicarboxylate with hydrazine derivatives in refluxing solvent mixtures. This indicates the versatility of dimethyl indole dicarboxylates as intermediates in complex heterocyclic synthesis, implying that their preparation is crucial for downstream applications.

Comparative Analysis of Preparation Methods

Methodology Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Esterification of indole dicarboxylic acid Indole-2,5-dicarboxylic acid Methanol, acid catalyst Reflux, acidic medium Moderate Classical method, often time-consuming and requires careful control of conditions
Palladium-catalyzed substitution Dimethyl indole-2,3-dicarboxylate 2-Bromo-4,5-dimethoxybenzyl bromide, Pd(PPh3)4, K2CO3 Reflux in MeCN, 6 h 78 High yield, selective substitution; adaptable for other positions on indole ring
Hydrazinolysis for derivative synthesis Dimethyl 1-methylindole-2,3-dicarboxylate 1,2-Dimethylhydrazine Reflux in 2-ethoxyethanol/water Not specified Used for complex heterocyclic synthesis, indicating functional group tolerance

Summary Table of Key Literature Findings

Reference Compound Focus Synthetic Strategy Advantages Limitations
2,5-Dimethylfuran-3,4-dicarboxylate (related compound) Polyphosphoric acid treatment, hydrolysis Established method Toxic reagents, time-consuming
Dimethyl indole-2,3-dicarboxylate derivatives Pd-catalyzed cyclization, substitution High yield, selective Specific to 2,3-positions
Dimethyl indole-2,3-dicarboxylate derivatives Hydrazinolysis for heterocyclic synthesis Functional group tolerance Focused on derivative synthesis

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1H-indole-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of dimethyl 1H-indole-2,5-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Dioxolane Dicarboxylates (1,3-Dioxolane Derivatives)

Example Compounds :

  • Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, [Molecules 2011])
  • Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 8)
Property Dimethyl 1H-Indole-2,5-Dicarboxylate (Inferred) Dioxolane Derivatives (Compounds 7, 8)
Core Structure Indole ring 1,3-Dioxolane ring
Substituents Methyl esters at 2,5-positions Methyl esters + 2-hydroxyphenyl group
Biological Activity Not reported Antibacterial (MIC range: 4.8–5000 µg/mL vs. S. aureus, E. coli)
Stereochemistry N/A Chiral (Compound 7: >99% ee)

Key Differences :

  • In contrast, dioxolane derivatives exhibit a non-aromatic, oxygen-containing ring, which may influence solubility and metabolic stability .
  • Dioxolane derivatives demonstrated broad-spectrum antimicrobial activity, whereas indole dicarboxylates (e.g., positional isomers like dimethyl 1H-indole-4,5-dicarboxylate) lack reported bioactivity data in the provided evidence.

Imidazole Dicarboxylates

Example Compound :

  • 5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate (CAS 177417-73-1)
Property This compound Imidazole Derivative
Core Structure Indole Imidazole
Substituents Methyl esters tert-Butyl and ethyl esters
Polarity Moderate (predicted logP ~1.3) Higher lipophilicity (tert-butyl group)
Stability Likely stable under ambient conditions Steric hindrance from tert-butyl may enhance stability

Key Differences :

  • The tert-butyl group in the imidazole derivative increases steric bulk, which could reduce enzymatic degradation compared to methyl esters in the indole analog .

Positional Isomers: Dimethyl 1H-Indole-4,5-Dicarboxylate (CAS 112447-74-2)

Property This compound Dimethyl 1H-Indole-4,5-Dicarboxylate
Substituent Positions 2,5-positions 4,5-positions
Density Not reported 1.312±0.06 g/cm³
Boiling Point Not reported 366.5±22.0 °C
Molecular Weight 233.22 g/mol (inferred) 233.22 g/mol

Key Differences :

  • The 2,5-substitution pattern may influence electronic distribution across the indole ring, altering dipole moments and solubility compared to the 4,5-isomer.
  • Positional isomerism could affect binding to biological targets; for example, 4,5-substituents might sterically hinder interactions with enzymes or receptors .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Substituents Molecular Weight Density (g/cm³) Boiling Point (°C)
This compound Indole Methyl (2,5) 233.22 Not reported Not reported
Dimethyl 1H-Indole-4,5-Dicarboxylate Indole Methyl (4,5) 233.22 1.312±0.06 366.5±22.0
Compound 7 (Dioxolane derivative) 1,3-Dioxolane Methyl + 2-hydroxyphenyl 282.78 N/A N/A
5-tert-Butyl 2-ethyl Imidazole Derivative Imidazole tert-Butyl + ethyl Not reported N/A N/A

Biological Activity

Dimethyl 1H-indole-2,5-dicarboxylate (DMID) is an indole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure, which comprises a fused benzene and pyrrole ring. Its molecular formula is C12H11NO4C_{12}H_{11}NO_4, featuring two carboxylate ester groups at the 2 and 5 positions of the indole framework. This unique structure contributes to its reactivity and potential therapeutic applications.

Indole derivatives, including DMID, are known to interact with various biological targets, leading to a range of pharmacological effects:

  • Antiviral Activity : DMID has been investigated for its potential in inhibiting viral replication, particularly in relation to HIV and other viruses.
  • Anticancer Properties : Research indicates that DMID may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Effects : DMID has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans.

In Vitro Studies

Several studies have evaluated the biological activity of DMID using various in vitro assays:

  • Antimicrobial Activity : A study reported that DMID exhibited significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL . Other derivatives showed even lower MIC values, indicating enhanced potency.
  • Anticancer Activity : In cancer cell lines, DMID was found to inhibit cell growth significantly. The compound induced apoptosis in human cancer cells through the activation of caspase pathways .
  • Antiviral Effects : DMID demonstrated inhibitory effects on HIV-1 integrase activity with an IC50 value of 32.37 µM, suggesting its potential as a lead compound for antiviral drug development .

Case Studies

A recent investigation focused on the synthesis and evaluation of DMID analogs revealed that structural modifications could enhance its biological activity. For instance, halogen substitutions on the indole ring were associated with increased anti-MRSA potency .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of DMID compared to related indole derivatives:

Compound NameStructure TypeUnique FeaturesAntimicrobial ActivityAnticancer Activity
This compoundDimethyl esterDual carboxylate groupsMIC ≤ 16 µg/mLInduces apoptosis
Diethyl 1H-Indole-2,5-DicarboxylateDiethyl esterSimilar structure with different reactivityMIC ≤ 8 µg/mLModerate activity
Dimethyl 1H-Indole-2,3-DicarboxylateDimethyl esterDifferent reactivity patternsNot specifiedLimited data

Pharmacokinetics

DMID exhibits favorable pharmacokinetic properties characterized by high gastrointestinal absorption and the ability to cross the blood-brain barrier. These properties enhance its potential as a therapeutic agent for central nervous system disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.